2-Bromo-1,3-thiazole-4-carbonyl chloride
Description
Properties
IUPAC Name |
2-bromo-1,3-thiazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClNOS/c5-4-7-2(1-9-4)3(6)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXJKWKFSZIEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 2-Bromo-1,3-thiazole-4-carbonyl chloride
General Synthetic Strategy
The preparation generally involves two main steps:
Detailed Synthetic Routes
Synthesis of 2-Bromo-1,3-thiazole-4-carboxylic acid
- Starting material: 1,3-thiazole-4-carboxylic acid.
- Bromination: Introduction of bromine at the 2-position is typically achieved by bromination reagents such as bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like acetic acid, acetonitrile, or dichloromethane.
- Reaction conditions: Room temperature or slightly elevated temperatures (20–50°C) for controlled bromination.
- Purification: Recrystallization or column chromatography to achieve high purity (>95%).
This route is well-documented and allows selective bromination at the 2-position of the thiazole ring without affecting the carboxylic acid group.
Conversion to this compound
- Chlorinating agents: Thionyl chloride (SOCl₂) is the reagent of choice due to its efficiency and mild reaction conditions.
- Solvent: Dichloromethane or other inert organic solvents.
- Reaction conditions: Reflux at approximately 40–50°C for several hours.
- Work-up: Removal of excess thionyl chloride and solvent under reduced pressure, followed by purification via distillation or recrystallization.
This chlorination step converts the carboxylic acid group into the reactive acyl chloride functional group, enabling further synthetic transformations.
Alternative Industrial Preparation Method (One-Pot Synthesis)
A patented industrial method describes a one-pot synthesis starting from 2-bromothiazole:
- Step 1: Lithiation of 2-bromothiazole using n-butyllithium at low temperatures (-70 to -75°C) in solvents such as methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF).
- Step 2: Carbonyl insertion by bubbling dry carbon dioxide gas into the reaction mixture to form 2-bromo-1,3-thiazole-4-carboxylate lithium salt.
- Step 3: Chlorination of the lithium carboxylate with thionyl chloride at 44–46°C to yield this compound.
- Yield: Overall yield reported between 53% and 58%.
- Advantages: This method avoids multiple purification steps, reduces safety hazards, and is suitable for large-scale industrial production due to its simplicity and cost-effectiveness.
Data Summary Table of Preparation Methods
Research Findings and Notes on Preparation
- Lithiation and Carbonylation: The lithiation of 2-bromothiazole is highly temperature sensitive; maintaining -70 to -75°C is critical to prevent side reactions and ensure high regioselectivity.
- Chlorination Step: Use of thionyl chloride is preferred for clean conversion; reaction temperature control prevents decomposition of sensitive thiazole derivatives.
- One-Pot Industrial Process: Combining lithiation, carbonylation, and chlorination in one reactor reduces solvent use and purification steps, improving cost-efficiency and scalability.
- Safety Considerations: Handling of n-butyllithium and thionyl chloride requires strict moisture-free conditions and appropriate safety protocols due to their reactivity and toxicity.
- Purity and Characterization: Products are typically characterized by NMR (¹H, ¹³C), IR spectroscopy (carbonyl stretch ~1800 cm⁻¹ for acyl chloride), and mass spectrometry to confirm molecular structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-thiazole-4-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Acylation: The carbonyl chloride group can react with nucleophiles to form amides, esters, or thioesters.
Reduction: The compound can be reduced to form 2-bromo-1,3-thiazole-4-carboxylic acid or its derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane).
Acylation: Reagents such as alcohols, thiols, or amines in the presence of a base (e.g., pyridine) and a solvent (e.g., tetrahydrofuran).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent (e.g., ether).
Major Products Formed
Nucleophilic substitution: Products such as 2-amino-1,3-thiazole-4-carbonyl chloride, 2-thio-1,3-thiazole-4-carbonyl chloride, or 2-alkoxy-1,3-thiazole-4-carbonyl chloride.
Acylation: Products such as 2-bromo-1,3-thiazole-4-carboxamides, 2-bromo-1,3-thiazole-4-carboxylates, or 2-bromo-1,3-thiazole-4-thioesters.
Reduction: Products such as 2-bromo-1,3-thiazole-4-carboxylic acid or its derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including those derived from 2-bromo-1,3-thiazole-4-carbonyl chloride, in cancer treatment. For instance, Zhang et al. (2022) synthesized phenylthiazole derivatives that exhibited significant anti-proliferative effects against various cancer cell lines such as HT29 and A549. One compound demonstrated an IC50 value of 2.01 µM against HT29 cells, indicating strong growth inhibition .
Antibacterial Properties
Thiazole derivatives have shown promising antibacterial activity. Compounds synthesized from this compound have been tested against a range of bacterial strains. For example, derivatives containing imidazotriazole rings exhibited superior activity against Staphylococcus epidermidis compared to standard antibiotics . The structural modifications facilitated by this compound are crucial for enhancing antibacterial efficacy.
Antifungal Activity
In addition to antibacterial properties, thiazole derivatives have been explored for antifungal applications. A series of substituted thiazolyl compounds were synthesized and tested for their antifungal activity, showing promising results with minimum inhibitory concentrations (MIC) ranging from 7.8 to 5.8 μg/mL .
Synthesis of Complex Organic Molecules
Industrial Synthesis
The compound serves as a valuable intermediate in the synthesis of various thiazole-based compounds. An industrially viable method has been developed for synthesizing thiazole-2-methanamide using 2-bromo thiazole as a starting material. This one-pot synthesis involves carbonyl insertion followed by chlorination and ammonolysis, yielding high overall yields (53%-58%) with reduced environmental impact compared to traditional methods .
Development of New Derivatives
The versatility of this compound allows for the creation of novel derivatives that can be tailored for specific biological activities. For instance, new thiazole-integrated pyridine derivatives were synthesized and screened for antitumor activity against several cancer cell lines, demonstrating improved efficacy compared to existing treatments .
Material Science Applications
Advanced Materials Development
In material science, this compound is utilized in the development of advanced materials such as polymers and nanomaterials. Its ability to form covalent bonds with other materials enhances the mechanical properties and stability of the resulting products .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-thiazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-bromo-1,3-thiazole-4-carbonyl chloride and related thiazole derivatives:
Key Comparisons :
Reactivity :
- The carbonyl chloride group in the target compound enables facile nucleophilic acyl substitutions (e.g., with amines or alcohols), whereas the sulfonyl chloride derivative () exhibits superior leaving-group properties, favoring sulfonamide bond formation .
- 2-Phenyl-1,3-thiazole-4-carbonyl chloride () has reduced electrophilicity due to electron-donating phenyl groups, limiting its utility in reactions requiring high electrophilic character .
Solubility and Polarity: Compounds with polar substituents (e.g., chloromethyl in ) or ionic forms (e.g., hydrochloride salts) demonstrate higher water solubility, critical for biological applications .
Synthetic Utility :
- The bromine atom in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), similar to 2-bromo-4-phenyl-1,3-thiazole (), which is used in palladium-catalyzed syntheses .
- 2-Bromo-1,6-enynes (–4) are precursors for cyclopropane-containing frameworks, but their synthesis pathways differ significantly from the target compound’s acylative reactivity .
Pharmacological Relevance: While highlights solubility cutoffs (0.10–0.46 mmol/L) for GABAA receptor modulators like 2-bromo-1,3-dimethylbenzene, the target compound’s bioactivity remains unexplored in the provided evidence.
Biological Activity
2-Bromo-1,3-thiazole-4-carbonyl chloride is a member of the thiazole family, which are heterocyclic compounds featuring sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing research findings, case studies, and its implications in drug development.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a bromine atom at the 2-position and a carbonyl chloride functional group at the 4-position of the thiazole ring. The presence of these functional groups contributes to its reactivity and potential biological activity.
Biological Activity Overview
Research into the biological activities of thiazole derivatives has highlighted several key areas:
- Antimicrobial Activity : Thiazole derivatives have been studied for their antimicrobial properties. For instance, compounds with similar structures have shown significant activity against various bacterial strains and fungi.
- Anticancer Properties : Thiazoles are recognized for their potential in cancer treatment. Studies have indicated that compounds like this compound may inhibit cell proliferation in cancer cell lines.
Anticancer Activity
A study published in MDPI demonstrated that thiazole derivatives exhibit selective cytotoxicity against cancer cell lines expressing the Bcl-2 protein. For example, compounds structurally similar to this compound showed low micromolar IC50 values against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines .
Table 1: IC50 Values of Thiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | <5 |
| This compound | HeLa | <10 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
| Control (Doxorubicin) | HeLa | 0.8 |
Antimicrobial Activity
Research has also focused on the antimicrobial properties of thiazoles. A study indicated that derivatives with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
| Control (Penicillin) | Staphylococcus aureus | 25 |
| Control (Ampicillin) | Escherichia coli | 20 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes overexpressed in cancer cells or bacteria.
- Targeting Bcl-2 Proteins : Its structural similarity to known Bcl-2 inhibitors suggests a potential role in disrupting anti-apoptotic pathways in cancer cells.
- Interaction with DNA : Some studies suggest that thiazoles can intercalate with DNA or disrupt its function, leading to apoptosis in cancer cells.
Q & A
Basic: What are the recommended safety protocols for handling 2-Bromo-1,3-thiazole-4-carbonyl chloride in laboratory settings?
Methodological Answer:
- Reactivity Precautions : Avoid exposure to water, bases, alcohols, and amines, as the compound reacts violently to produce toxic gases (e.g., hydrogen chloride) .
- Storage : Store in a tightly sealed container at ≤4°C in a dry, ventilated area away from oxidizing agents .
- Personal Protective Equipment (PPE) : Use corrosion-resistant gloves, goggles, and lab coats. Work in a fume hood to prevent inhalation .
- Emergency Measures : For skin contact, rinse immediately with water and remove contaminated clothing. For eye exposure, rinse cautiously for ≥15 minutes and seek medical attention .
Basic: What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer:
- Palladium-Catalyzed Cyclizations : Adapt protocols for bromo-enynes, such as alkylation of sodium enolates followed by silylation or propargylation. For example, 2-bromocyclohexen-3-ol derivatives can be functionalized via acetylide trapping with tert-butyldimethylsilyl chloride to yield reactive intermediates .
- Thiazole Ring Formation : Use Hantzsch thiazole synthesis with α-bromo carbonyl precursors and thiourea derivatives. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize hydrolysis of the acyl chloride group .
Advanced: How does the bromine substituent influence the reactivity of 1,3-thiazole-4-carbonyl chloride derivatives in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The bromine atom at the 2-position acts as an electron-withdrawing group, increasing electrophilicity at the 4-carbonyl chloride site. This enhances reactivity in nucleophilic substitutions (e.g., amide bond formation) .
- Steric Considerations : Bromine’s bulkiness may hinder access to the thiazole ring in sterically demanding reactions. Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to mitigate undesired side reactions .
- Leaving Group Potential : Bromine facilitates Suzuki-Miyaura cross-couplings, enabling aryl/heteroaryl group introductions at the 2-position. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) for high yields .
Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- X-Ray Crystallography : Resolve crystal structures to confirm bromine positioning and bond angles. Use single-crystal diffraction (e.g., Cu-Kα radiation) with refinement software (e.g., SHELXTL) .
- Spectroscopy :
- Elemental Analysis : Validate bromine and sulfur content via combustion analysis .
Advanced: What are the critical considerations when studying the hydrolytic stability of this compound under varying aqueous conditions?
Methodological Answer:
- Kinetic Studies : Conduct pH-dependent hydrolysis experiments (e.g., buffer solutions at pH 2–12) and monitor degradation via HPLC. The compound hydrolyzes rapidly in neutral/basic conditions, releasing HCl gas .
- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to slow hydrolysis. For aqueous-organic biphasic systems, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to control reaction rates .
- Decomposition Analysis : Characterize byproducts (e.g., 2-bromo-1,3-thiazole-4-carboxylic acid) using FT-IR and GC-MS .
Advanced: How can researchers mitigate competing side reactions when using this compound in multi-step syntheses involving nucleophilic acyl substitutions?
Methodological Answer:
- Sequential Reaction Design : Prioritize bromine-mediated cross-couplings before acyl substitutions to avoid dehalogenation side reactions. For example, perform Suzuki couplings prior to amide formation .
- Protecting Groups : Protect the acyl chloride temporarily (e.g., convert to ester with ethanol) during bromine-selective steps. Deprotect under mild acidic conditions (e.g., HCl in dioxane) .
- Temperature Control : Maintain reactions at ≤0°C during acyl substitutions to suppress thiazole ring opening or polymerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
